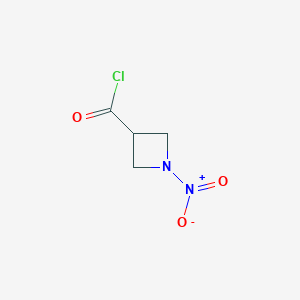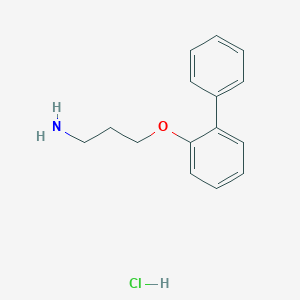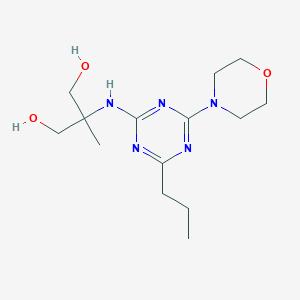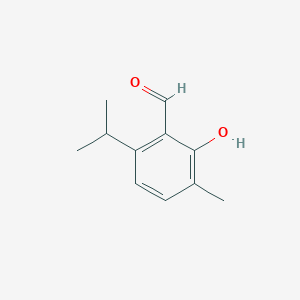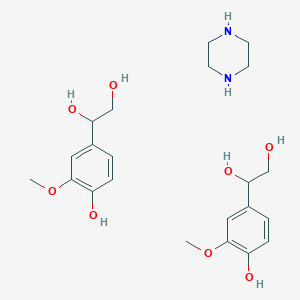
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt
説明
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt, also known as 3-Methoxy-4-hydroxy-phenylglycol piperazine, MHPG piperazine, MOPEG, MOPEG piperazine , is a metabolite of cerebral norepinephrine . It is widely used as an injectable drug for the treatment of critically low blood pressure .
Synthesis Analysis
This compound is a metabolite of norepinephrine derived in part by deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate .Molecular Structure Analysis
The empirical formula of this compound is C9H12O4 · 0.5C4H10N2 and it has a molecular weight of 227.26 . The SMILES string representation is C1CNCCN1.COc2cc(ccc2O)C(O)CO.COc3cc(ccc3O)C(O)CO .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 115-119 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
Molecularly Imprinted Hydrogels in Food Packaging
The synthesis of molecularly imprinted hydrogels (MIHs) using a synthetic surrogate of the natural antioxidant ferulic acid, where 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HFA) was used as the template molecule, has been explored. These MIHs, particularly those based on DMAEMA/HEMA, show potential as functional active packaging materials in the food industry, effectively preventing lipid oxidation and potentially extending the shelf life of products like butter (Benito-Peña et al., 2016).
Neurochemical Effects
Research on 4,4'-Butylidenebis(6-t-butyl-m-cresol), which can elute from nitrile-butadiene rubber gloves and is found in food, shows its endocrine disrupting potential. The study revealed alterations in levels and turnover of monoamines and their metabolites, including 3-methoxy-4-hydrophenylglycol hemipiperazinium (MHPG), suggesting significant neurochemical effects during fetal periods (Satoh et al., 2008).
Neurotoxicity Studies
A study examining the neurotoxicity of various catecholamine neurotransmitter metabolites found that 3,4-dihydroxyphenylglycolaldehyde, but not 4-hydroxy-3-methoxyphenylglycol, is a neurotoxin to adrenergic neurons. This finding has implications for understanding neuron death in neurodegenerative diseases (Burke et al., 2001).
Photophysics and Photochemistry
In the study of benzoxazole derivatives, it was found that the photophysics and photochemical properties vary with the position of methoxy substitution. For instance, 2-(2-hydroxy-3-methoxyphenyl)benzoxazole showed distinct fluorescence and ESIPT emission behavior, highlighting the influence of molecular structure on optical properties (Ohshima et al., 2007).
Salivary MHPG as a Neurotransmitter Activity Marker
A study demonstrated a high correlation between salivary 3-methoxy-4-hydroxy-phenylglycol (MHPG) and cerebrospinal fluid (CSF) MHPG. This finding supports the use of salivary MHPG as a non-invasive marker for assessing noradrenergic system activity in clinical studies related to psychiatric illnesses (Reuster et al., 2002).
Synthesis of Substituted Dihydropyrazines
The regioselective reduction of 3-substituted N-acylpyrazinium salts, including 3-methoxy substituted variants, has been developed for the synthesis of 1,2-dihydropyrazines. This process is significant for the formation of various pharmaceutical and chemical compounds (Williams et al., 2012).
Interaction with Antidepressants
Research has explored the effects of thyrotropin-releasing hormone on the metabolism of brain catecholamines and their interaction with antidepressant treatments. It was observed that this hormone can potentiate the effects of antidepressants like imipramine on metabolites including 4-hydroxy-3-methoxyphenylglycol (Rastogi et al., 2004).
Pain Management Research
A study on flotation-REST, a pain relief technique, showed significant reductions in the most severe perceived pain intensity and circulating levels of 3-methoxy-4-hydroxyphenylethyleneglycol in patients with chronic pain, suggesting its effectiveness in pain management (Kjellgren et al., 2001).
Safety And Hazards
特性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12O4.C4H10N2/c2*1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2*2-4,8,10-12H,5H2,1H3;5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCECBJRHWSOTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016938 | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-1,2-ethanediol compd. with piperazine (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt | |
CAS RN |
67423-45-4 | |
| Record name | DL-4-Hydroxy-3-methoxyphenylethyleneglycol - piperazine (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067423454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-1,2-ethanediol compd. with piperazine (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-hydroxy-3-methoxyphenylethyleneglycol - piperazine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



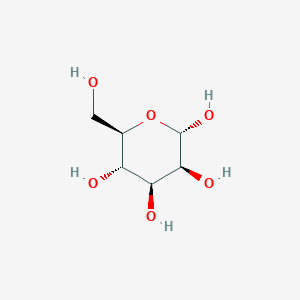
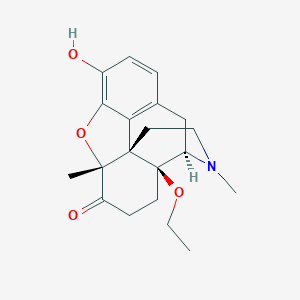
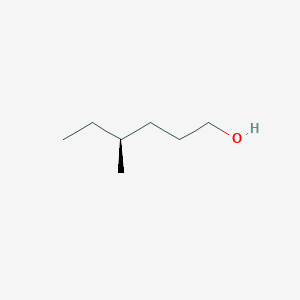

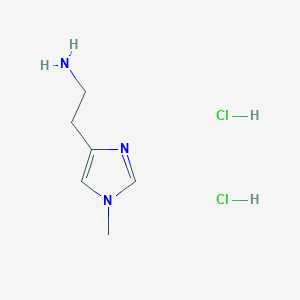
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
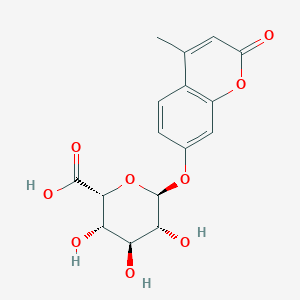
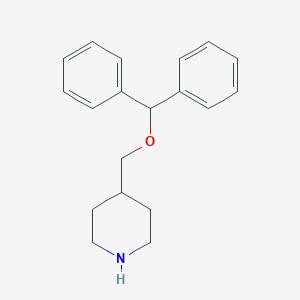
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
